Ketoprofen-Natrium

Übersicht

Beschreibung

Ketoprofen-Natrium ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Propionsäureklasse gehört. Es wird häufig wegen seiner analgetischen, antipyretischen und entzündungshemmenden Eigenschaften eingesetzt. This compound ist die Natriumsalzform von Ketoprofen, die im Vergleich zur Stammverbindung ihre Löslichkeit und Bioverfügbarkeit erhöht .

Wissenschaftliche Forschungsanwendungen

Ketoprofen-Natrium hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit NSAR und ihren Wechselwirkungen mit anderen Chemikalien befassen.

Biologie: Die Forschung zu this compound umfasst seine Auswirkungen auf zelluläre Prozesse und seine Rolle bei Entzündungs- und Schmerzwegen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, hemmt. Diese Hemmung führt zu einer Abnahme der Synthese von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind. Durch die Reduktion der Prostaglandinproduktion lindert this compound wirksam Entzündungen und Schmerzen .

Wirkmechanismus

Target of Action

Ketoprofen Sodium primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Ketoprofen Sodium acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins . The blocking of the cyclooxygenase enzyme is reversible .

Biochemical Pathways

The primary biochemical pathway affected by Ketoprofen Sodium is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Ketoprofen Sodium disrupts this pathway, leading to decreased levels of prostaglandins. This results in reduced inflammation, pain, and fever .

Pharmacokinetics

Ketoprofen Sodium exhibits the following pharmacokinetic properties:

- Absorption : It is almost completely absorbed .

- Distribution : The volume of distribution is approximately 0.1 L/kg .

- Metabolism : It is metabolized in the liver via glucuronidation . The metabolite can be converted back to the parent compound, and there may be enterohepatic recirculation .

- Excretion : Approximately 80% of the drug is excreted in the urine, primarily as glucuronide conjugates .

- Half-Life : The elimination half-life of regular release Ketoprofen Sodium is between 2 to 4 hours .

Result of Action

The inhibition of prostaglandin synthesis by Ketoprofen Sodium leads to a decrease in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea, and mild to moderate pain associated with musculotendinous trauma .

Action Environment

The action of Ketoprofen Sodium can be influenced by various environmental factors. For instance, the drug’s absorption and subsequent action can be affected by the pH of the gastrointestinal tract . Additionally, factors such as age, renal function, and co-administration with other drugs can influence the drug’s pharmacokinetics and overall efficacy .

Biochemische Analyse

Biochemical Properties

Ketoprofen sodium plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . Ketoprofen sodium interacts with both COX-1 and COX-2 enzymes, leading to decreased levels of prostaglandins. Additionally, it has been shown to interact with other biomolecules such as leukotrienes and bradykinin, further contributing to its anti-inflammatory effects .

Cellular Effects

Ketoprofen sodium exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ketoprofen sodium inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory prostaglandins . This inhibition affects cell signaling pathways involved in inflammation and pain. Moreover, ketoprofen sodium has been shown to impact gene expression by downregulating the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of ketoprofen sodium involves its interaction with COX enzymes. By binding to the active site of COX-1 and COX-2, ketoprofen sodium inhibits the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever. Additionally, ketoprofen sodium undergoes metabolism in the liver, where it is conjugated with glucuronic acid and excreted via the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketoprofen sodium can change over time. The stability and degradation of ketoprofen sodium are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that ketoprofen sodium maintains its anti-inflammatory and analgesic effects over extended periods. Prolonged use may lead to potential side effects such as gastrointestinal disturbances and cardiovascular risks .

Dosage Effects in Animal Models

The effects of ketoprofen sodium vary with different dosages in animal models. At therapeutic doses, ketoprofen sodium effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may lead to gastrointestinal toxicity, renal impairment, and hepatotoxicity . Animal studies have also shown that the anti-inflammatory effects of ketoprofen sodium are dose-dependent, with higher doses providing greater relief .

Metabolic Pathways

Ketoprofen sodium is primarily metabolized in the liver through glucuronidation, where it is conjugated with glucuronic acid to form ketoprofen glucuronide . This metabolite is then excreted via the kidneys. The metabolic pathways of ketoprofen sodium involve enzymes such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes . These pathways play a crucial role in the elimination of ketoprofen sodium from the body.

Transport and Distribution

Ketoprofen sodium is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . Ketoprofen sodium interacts with transporters such as monocarboxylate transporters (MCTs) and organic anion transporters (OATs), facilitating its uptake and distribution . Additionally, ketoprofen sodium can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of ketoprofen sodium is primarily in the cytoplasm and cellular membranes. It is distributed to various organelles, including the endoplasmic reticulum and mitochondria . The localization of ketoprofen sodium within these compartments influences its activity and function. For example, its presence in the endoplasmic reticulum allows it to interact with COX enzymes and inhibit prostaglandin synthesis . Additionally, ketoprofen sodium’s localization in mitochondria may impact cellular energy metabolism and oxidative stress responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Ketoprofen-Natrium erfolgt in einem zweistufigen Verfahren. Zunächst wird Ketoprofen in ethanolischer Natriumhydroxid (NaOH) gelöst. Anschließend wird das Lösungsmittel abgedampft, wodurch ein amorpher Feststoff entsteht. Dieser Feststoff wird anschließend durch kontrollierte Fällung aus 96%igem Ethanol kristallisiert .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound hergestellt, indem Ketoprofen in einer Pufferlösung gelöst wird, die Natriumionen enthält. Dieses Verfahren stellt die Bildung des Natriumsalzes in situ sicher, das dann in verschiedenen pharmazeutischen Formulierungen verwendet wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ketoprofen-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Ketoprofen kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in Ketoprofen verändern.

Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten und zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) und Salpetersäure (HNO3).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Ketoprofen, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibuprofen: Ein weiteres Propionsäurederivat mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Naproxen: Ein verwandtes NSAR mit einer längeren Halbwertszeit und ähnlichen therapeutischen Anwendungen.

Diclofenac: Bekannt für seine starke entzündungshemmende Wirkung, jedoch mit einer anderen chemischen Struktur.

Einzigartigkeit

Ketoprofen-Natrium ist einzigartig aufgrund seiner erhöhten Löslichkeit und Bioverfügbarkeit im Vergleich zu Ketoprofen. Dadurch ist es in bestimmten pharmazeutischen Formulierungen effektiver, insbesondere für injizierbare und topische Anwendungen .

Eigenschaften

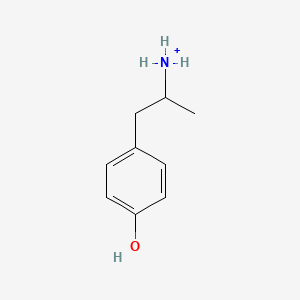

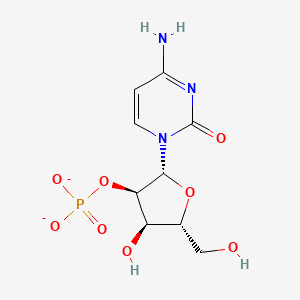

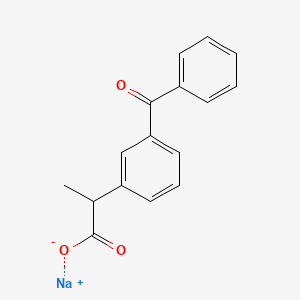

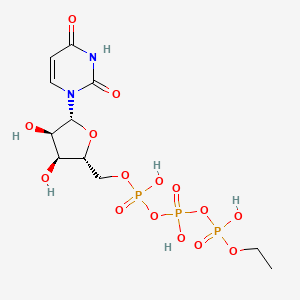

IUPAC Name |

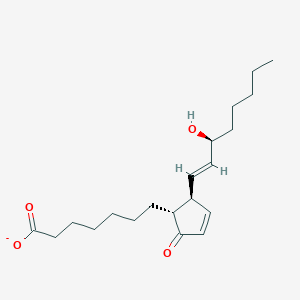

sodium;2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDLBHLMVYMCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973028 | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57495-14-4 | |

| Record name | Ketoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Ketoprofen sodium over Ketoprofen acid in pharmaceutical formulations?

A1: Ketoprofen sodium exhibits superior solubility in water compared to Ketoprofen acid, making it a desirable alternative for formulating various dosage forms. [] This enhanced solubility can potentially lead to faster dissolution rates and improved bioavailability of the drug. [] Additionally, research indicates that Ketoprofen sodium remains stable for extended periods, both in solid form and aqueous solutions, making it suitable for long-term storage and formulation development. []

Q2: How does the formulation of Ketoprofen impact its delivery and permeation through biological membranes?

A2: Research shows that formulating Ketoprofen sodium in Orodispersible Films (ODFs) using sodium hydroxide as a solvent results in faster disintegration and dissolution compared to formulations using organic solvents or suspensions. [] This difference stems from Ketoprofen sodium's high solubility. Interestingly, despite the faster dissolution, Ketoprofen sodium exhibited slower permeation through the biological membrane compared to Ketoprofen in its acidic form. [] This finding highlights that rapid disintegration and dissolution do not necessarily translate to faster permeation, and the lipophilicity of the drug form plays a crucial role.

Q3: Can Ketoprofen sodium be utilized in developing innovative drug delivery systems with imaging capabilities?

A3: Researchers have successfully synthesized a luminescent mesoporous silica nanohybrid utilizing a Ketoprofen sodium-derived terbium complex. [] This nanohybrid, with Ketoprofen sodium as a key component, demonstrated low cytotoxicity and characteristic terbium (III) emission detectable via two-photon excitation. [] This development opens exciting avenues for creating targeted drug delivery systems with inherent bioimaging capabilities, potentially allowing for real-time monitoring of drug release and distribution in biological systems.

Q4: Are there alternative crystalline forms of Ketoprofen sodium, and do they differ in their properties?

A5: Research indicates the existence of a novel crystalline form of Ketoprofen sodium, distinct from previously reported structures. [] While specific data on this new form is limited in the provided abstracts, variations in crystalline structure can significantly impact key pharmaceutical properties such as solubility, stability, and dissolution rate. Further investigation into this new form is crucial to explore its potential advantages for pharmaceutical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)

![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)